Hexyl acetoacetate

Volatility Vapor Pressure Formulation Stability

Source Hexyl acetoacetate (CAS 13562-84-0) for superior thermal stability in polymerizations and enhanced lipophilicity in non-polar matrix synthesis. Compared to ethyl acetoacetate, its 58°C higher boiling point (239°C) and 14x lower vapor pressure (0.059 mmHg) minimize evaporative loss, enabling high-temp reactions and improved fragrance longevity.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 13562-84-0
Cat. No. B078972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl acetoacetate
CAS13562-84-0
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)CC(=O)C
InChIInChI=1S/C10H18O3/c1-3-4-5-6-7-13-10(12)8-9(2)11/h3-8H2,1-2H3
InChIKeyQNZLAXONNWOLJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl Acetoacetate (CAS 13562-84-0) – Procurement Guide for a Longer-Chain β-Keto Ester Intermediate


Hexyl acetoacetate (CAS 13562-84-0) is a C10 β-keto ester, specifically the n-hexyl ester of acetoacetic acid, belonging to the acetoacetate ester family [1]. As a clear, colorless to light-yellow liquid at ambient temperature, it features both ester and ketone functional groups within the same molecule, enabling versatile reactivity in organic synthesis and polymerization applications [2]. Characterized by an estimated vapor pressure of 0.059 mmHg at 25°C and a boiling point of 239°C at atmospheric pressure, this compound exhibits lower volatility compared to its shorter-chain analogs, a property that directly influences its performance in applications requiring prolonged stability or controlled release [3].

Why Hexyl Acetoacetate Cannot Be Interchanged with Ethyl or Methyl Acetoacetate in Formulation and Synthesis


While all β-keto esters share the acetoacetate backbone, the alkyl chain length directly governs volatility, hydrophobicity, and subsequent phase-partitioning behavior in both synthetic and formulated systems [1]. Generic substitution with a shorter-chain analog like ethyl acetoacetate (boiling point ~180°C) or methyl acetoacetate (boiling point ~171°C) fundamentally alters reaction kinetics due to different nucleofugacity and introduces a dramatically higher vapor pressure, leading to potential evaporative loss during processing or inconsistent release profiles in finished goods [2]. The extended hexyl chain confers a distinct LogP profile (estimated 2.09-2.41), which significantly increases the compound's affinity for non-polar matrices compared to the relatively hydrophilic ethyl and methyl esters, thereby impacting its performance in heterogeneous reaction media and its utility as a hydrophobic building block .

Quantitative Evidence Differentiating Hexyl Acetoacetate from Shorter-Chain β-Keto Ester Analogs


Volatility Reduction: Hexyl Acetoacetate Exhibits Approximately 14-Fold Lower Vapor Pressure than Ethyl Acetoacetate

The procurement value of hexyl acetoacetate is significantly elevated by its quantifiably lower volatility compared to ethyl acetoacetate, the industry workhorse. Specifically, hexyl acetoacetate possesses an estimated vapor pressure of 0.059 mmHg at 25°C, while the structurally analogous ethyl acetoacetate exhibits a substantially higher estimated vapor pressure of approximately 0.828 mmHg under identical temperature conditions [1]. This difference translates to a vapor pressure reduction by a factor of approximately 14, directly mitigating losses due to evaporation during heated processing steps or in open-system applications [2].

Volatility Vapor Pressure Formulation Stability

Boiling Point Elevation: Hexyl Acetoacetate Boils Approximately 58°C Higher than Ethyl Acetoacetate

Hexyl acetoacetate demonstrates a markedly elevated boiling point of 239°C at standard atmospheric pressure, in stark contrast to ethyl acetoacetate, which boils at approximately 180.8°C [1]. This differential of approximately 58°C provides a substantially wider thermal operating window for reactions conducted at atmospheric pressure, such as solvent-free condensations or transesterifications, where the reaction temperature is limited by the boiling point of the β-keto ester component [2].

Thermal Stability Boiling Point Reaction Processing Window

Hydrophobicity Modulation: Hexyl Acetoacetate Displays an Approximate 2-Fold Increase in Partition Coefficient Relative to Ethyl Acetoacetate

The hexyl chain in hexyl acetoacetate confers a significantly higher estimated partition coefficient (LogP) of 2.09 to 2.41, compared to ethyl acetoacetate's estimated LogP of approximately 1.063 . This increase in LogP value by a factor of roughly 2 or more indicates a substantially higher affinity for lipophilic environments [1]. This property is particularly advantageous in biphasic reactions or when designing compounds intended to partition into non-polar matrices, such as in the synthesis of lipophilic heterocycles or the formulation of oil-based products.

Hydrophobicity LogP Phase Transfer

Identification and Quality Control: Authoritative Spectral Data for Hexyl Acetoacetate Enables Unambiguous Identity Verification

For procurement requiring rigorous identity confirmation, hexyl acetoacetate is distinguished by the availability of authoritative reference spectral data from the National Institute of Advanced Industrial Science and Technology (AIST) in Japan [1]. The SDBS database provides experimental 1H NMR (89.56 MHz, in CDCl3) and 13C NMR (15.09 MHz, in CDCl3) spectra for this specific compound, enabling unambiguous identification and purity assessment [2]. This level of analytical characterization is not universally available for all specialty acetoacetate esters, providing a tangible advantage in quality assurance for research and industrial quality control laboratories.

NMR Spectroscopy Quality Control Analytical Reference

Validated Application Scenarios for Hexyl Acetoacetate Driven by Low Volatility and High Hydrophobicity


Synthesis of Lipophilic Heterocycles via Knoevenagel or Michael Addition

Hexyl acetoacetate serves as a strategic starting material for synthesizing heterocyclic scaffolds designed for incorporation into non-polar environments, such as those found in certain pharmaceutical or agrochemical lead candidates. The higher boiling point and lower volatility, as established in the vapor pressure evidence, allow for condensations with aldehydes or amines to be conducted at elevated temperatures under ambient pressure without significant evaporative loss of the β-keto ester component [1]. The increased lipophilicity conferred by the hexyl chain enhances the solubility of the resulting heterocyclic intermediates in organic phases, facilitating workup and purification protocols .

High-Temperature Transesterification Reactions and Polymer Precursor Synthesis

In applications requiring the thermal robustness of the β-keto ester monomer, such as in the synthesis of specialized polyesters or the preparation of long-chain acetoacetate-functionalized oligomers, hexyl acetoacetate is preferred over ethyl acetoacetate. The quantified boiling point differential of approximately 58°C provides a critical processing advantage, enabling transesterification reactions with higher-boiling polyols to be driven to completion at atmospheric pressure without reflux of the β-keto ester. This facilitates more efficient removal of the hexanol byproduct, a key factor in achieving high conversion in step-growth polymerizations [1].

Formulation of Stable Fragrance Ingredients and Pro-fragrances

For fragrance houses and specialty chemical formulators, the procurement of hexyl acetoacetate is justified by its favorable volatility profile relative to methyl and ethyl esters. The estimated vapor pressure of 0.059 mmHg at 25°C, which is approximately 14-fold lower than that of ethyl acetoacetate, translates to a slower evaporation rate and extended longevity of a formulated scent or a pro-fragrance active on a substrate [1]. This property is critical for developing products intended for long-lasting fragrance release, where the rapid volatilization of shorter-chain esters would compromise product performance and consumer experience.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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